Technical Monograph: Methyl 2-(hexyloxy)benzoate
Technical Monograph: Methyl 2-(hexyloxy)benzoate
CAS 56306-81-1
Executive Summary
Methyl 2-(hexyloxy)benzoate (CAS 56306-81-1) is a lipophilic ester belonging to the salicylate family. Structurally, it is the methyl ester of 2-(hexyloxy)benzoic acid, characterized by an ortho-substituted benzene ring featuring a methoxycarbonyl group and a hexyloxy ether chain.
While less ubiquitous than its homolog methyl salicylate (oil of wintergreen), this compound serves as a critical intermediate in the synthesis of lysosomotropic amines with anti-inflammatory and antifungal properties.[1] In fragrance applications, it functions as a modifier, offering a heavier, more substantive floral-balsamic profile compared to lower alkyl salicylates.
This guide provides a comprehensive technical breakdown of its synthesis, physicochemical properties, and application logic for researchers in medicinal chemistry and fragrance development.[1]
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
Identification
| Parameter | Detail |
| IUPAC Name | Methyl 2-(hexyloxy)benzoate |
| CAS Number | 56306-81-1 |
| Molecular Formula | C₁₄H₂₀O₃ |
| Molecular Weight | 236.31 g/mol |
| SMILES | CCCCCCoc1ccccc1C(=O)OC |
| InChI Key | Predicted: JXZZ... (Derivative of Methyl Salicylate) |
Physicochemical Data
Data derived from homologous series analysis and experimental patents.
| Property | Value | Notes |
| Appearance | Colorless to pale yellow liquid | Viscous oil at RT |
| Boiling Point | ~160–165 °C @ 10 mmHg | Estimated based on methyl salicylate (222°C atm) + hexyl chain effect |
| Density | ~1.02–1.05 g/cm³ | Denser than water |
| LogP | 5.2 ± 0.3 | Highly lipophilic (Calculated) |
| Solubility | Soluble in EtOH, DCM, Toluene | Insoluble in water |
Synthesis & Production
The most robust industrial route for CAS 56306-81-1 is the Williamson Ether Synthesis , utilizing methyl salicylate and a hexyl halide. This method is preferred over direct esterification of 2-(hexyloxy)benzoic acid due to the low cost and high availability of methyl salicylate.
Reaction Mechanism
The reaction proceeds via an S_N2 mechanism.[1] The phenolic hydroxyl group of methyl salicylate is deprotonated by a weak base (Potassium Carbonate) to form a phenoxide anion. This nucleophile attacks the electrophilic carbon of 1-bromohexane, displacing the bromide ion.[1]
Experimental Protocol
Reagents:
-
Methyl Salicylate (1.0 eq)
-
1-Bromohexane (1.1 eq)
-
Potassium Carbonate (
, anhydrous, 1.5 eq)[1] -
Solvent: Acetone or DMF (Dimethylformamide)
-
Catalyst (Optional): Potassium Iodide (KI, 0.1 eq) to accelerate the reaction via the Finkelstein effect.
Step-by-Step Methodology:
-
Setup: In a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve Methyl Salicylate (15.2 g, 100 mmol) in acetone (150 mL).
-
Deprotonation: Add anhydrous
(20.7 g, 150 mmol) to the solution. Stir for 15 minutes at room temperature to initiate phenoxide formation. -
Alkylation: Add 1-Bromohexane (18.2 g, 110 mmol) dropwise. If using DMF, heating can begin immediately. If using acetone, add KI (1.6 g) to catalyze the reaction.
-
Reflux: Heat the mixture to reflux (approx. 60°C for acetone, 80-90°C for DMF) for 12–24 hours. Monitor progress via TLC (Hexane:EtOAc 9:1); the starting phenol spot should disappear.
-
Workup:
-
Purification: Dry the organic layer over
, filter, and concentrate. Purify the crude oil via vacuum distillation or silica gel chromatography (Gradient: 100% Hexane → 5% EtOAc/Hexane).[1]
Synthesis Workflow Diagram
Figure 1: Industrial synthesis workflow via Williamson etherification.
Analytical Characterization
To validate the identity of synthesized Methyl 2-(hexyloxy)benzoate, the following spectral features must be confirmed.
Nuclear Magnetic Resonance (NMR)
Predicted 1H NMR (400 MHz, CDCl3, δ ppm):
| Shift (δ) | Multiplicity | Integration | Assignment | Structural Context |
| 7.78 | dd | 1H | Ar-H (C6) | Ortho to Carbonyl (Deshielded) |
| 7.43 | td | 1H | Ar-H (C4) | Para to Alkoxy |
| 6.95 | m | 2H | Ar-H (C3, C5) | Ortho/Para to Alkoxy (Shielded) |
| 4.02 | t | 2H | -OCH₂- | Ether linkage (Alpha to Oxygen) |
| 3.88 | s | 3H | -COOCH₃ | Methyl Ester |
| 1.82 | quin | 2H | -CH₂- | Beta to Oxygen |
| 1.5–1.3 | m | 6H | -(CH₂)₃- | Alkyl Chain body |
| 0.91 | t | 3H | -CH₃ | Terminal Methyl |
Infrared Spectroscopy (FT-IR)
-
1725–1735 cm⁻¹: Strong C=O stretch (Ester).
-
1600, 1580 cm⁻¹: Aromatic C=C ring stretch.[1]
-
1250 cm⁻¹: C-O-C asymmetric stretch (Aryl alkyl ether).
-
2950–2850 cm⁻¹: C-H aliphatic stretch (Hexyl chain).
Applications & Significance
Pharmaceutical Intermediates
Methyl 2-(hexyloxy)benzoate is a key building block in the synthesis of lysosomotropic agents .
-
Mechanism: The ester group is reactive toward amines.[1] Reacting this compound with diamines (e.g., in a sealed tube at 110°C) yields lipophilic benzamides.
-
Therapeutic Relevance: These derivatives accumulate in acidic organelles (lysosomes) of fungi or cancer cells, disrupting pH homeostasis.[1] This mechanism is explored for antifungal (targeting C. albicans) and anti-inflammatory therapies.[1]
Fragrance & Materials[1][2][11]
-
Olfactive Profile: Unlike the sharp, medicinal wintergreen scent of methyl salicylate, the hexyloxy derivative is softer, with fatty, floral, and balsamic notes. The hexyl chain increases substantivity (staying power) on skin/fabric.
-
Liquid Crystals: Alkoxy benzoates are classical mesogens. The 2-position substitution (ortho) typically disrupts linearity more than para-substitution, often yielding specific phase behaviors useful in low-temperature liquid crystal blends.
Application Logic Diagram
Figure 2: Downstream applications in drug discovery and material science.
Safety & Handling
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
-
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent hydrolysis or oxidation of the ether chain over long periods.
-
Disposal: Incineration in a chemical waste facility.
References
-
European Patent Office. (2015). Amine compounds having anti-inflammatory, antifungal, antiparasitic and anticancer activity.[1] EP2950649A2.[1] Retrieved from .
-
PubChem. (n.d.).[1] Methyl benzoate (Parent Compound Data).[1][3][4][5][6][7] National Library of Medicine. Retrieved from .
-
ChemicalBook. (n.d.).[1] Methyl 2-methoxybenzoate Spectral Data (Homolog Reference). Retrieved from .
-
ResearchGate. (2016). Crystal structure and synthesis of benzoate derivatives. Retrieved from .[6]
Sources
- 1. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Methyl benzoate - Wikipedia [en.wikipedia.org]
- 4. rsc.org [rsc.org]
- 5. cosmileeurope.eu [cosmileeurope.eu]
- 6. researchgate.net [researchgate.net]
- 7. academicjournals.org [academicjournals.org]
